molecular formula C19H21FN2O3 B6041209 N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B6041209
M. Wt: 344.4 g/mol
InChI Key: HNWUSBZGGPVSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as 3F-PCP, is a novel psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of arylcyclohexylamines and is structurally similar to phencyclidine (PCP), a well-known dissociative drug.

Mechanism of Action

N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and blocks the entry of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide are primarily mediated by its action on the NMDA receptor. Some of the effects include:
1. Analgesia: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects in animal models of pain.
2. Sedation: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have sedative effects in animal models.
3. Antidepressant and anxiolytic effects: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments include:
1. Potent and selective: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes.
2. Easy to synthesize: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is relatively easy to synthesize, which makes it a cost-effective compound for research.
The limitations of using N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments include:
1. Lack of human studies: There is a lack of human studies on the safety and efficacy of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, which limits its potential therapeutic applications.
2. Risk of abuse: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a novel psychoactive substance that has the potential for abuse and addiction, which raises ethical concerns for its use in research.

Future Directions

Some of the future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide include:
1. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide for various therapeutic applications.
2. Mechanistic studies: Mechanistic studies are needed to further elucidate the molecular and cellular mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide.
3. Structure-activity relationship studies: Structure-activity relationship studies are needed to identify more potent and selective NMDA receptor antagonists with fewer side effects.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a novel psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have analgesic, sedative, antidepressant, and anxiolytic effects in animal models. While N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has advantages as a research tool, its potential for abuse and lack of human studies limit its potential therapeutic applications. Further research is needed to fully understand the molecular and cellular mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide and to evaluate its safety and efficacy for various therapeutic applications.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves the reaction of 3-fluorophenylacetonitrile with 3,5-dimethoxybenzylmagnesium bromide, followed by the addition of pyrrolidine-1-carboxamide. This procedure yields a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is primarily used in scientific research to study its potential therapeutic applications. Some of the areas of research include:
1. Depression and anxiety: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models. It acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and anxiety.
2. Pain management: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects in animal models. It acts on the NMDA receptor, which is involved in the perception of pain.
3. Neuroprotection: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. It acts on the NMDA receptor, which is involved in the regulation of neuronal survival and death.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-16-10-15(11-17(12-16)25-2)21-19(23)22-8-4-7-18(22)13-5-3-6-14(20)9-13/h3,5-6,9-12,18H,4,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWUSBZGGPVSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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